Dicranin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: This process involves the use of Δ6-desaturases, which are enzymes that facilitate the formation of the triple bond .
Industrial Production Methods: . This typically includes solvent extraction followed by chromatographic techniques to isolate and purify dicranin.
Chemical Reactions Analysis
Types of Reactions: Dicranin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: The triple bond in this compound can be reduced to form saturated fatty acids.
Substitution: The acetylenic bond in this compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Halogenation reactions using halogens like bromine or chlorine.
Major Products:
Oxidation: Oxygenated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Dicranin has a wide range of applications in scientific research:
Mechanism of Action
Dicranin exerts its effects through several mechanisms:
Antimicrobial Activity: this compound has been shown to possess strong antimicrobial properties, likely due to its ability to disrupt microbial cell membranes.
Inhibition of Platelet Aggregation: this compound inhibits platelet aggregation by interfering with the metabolism of arachidonic acid in platelets.
Anti-inflammatory Effects: this compound reduces inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Dicranin is unique among fatty acids due to its acetylenic bond and specific biological activities. Similar compounds include:
Arachidonic Acid: A polyunsaturated fatty acid involved in inflammation and cell signaling.
Eicosapentaenoic Acid: An omega-3 fatty acid with anti-inflammatory properties.
Linoleic Acid: A polyunsaturated fatty acid essential for human health.
This compound stands out due to its unique chemical structure and its specific roles in moss lipid metabolism and potential therapeutic applications .
Properties
CAS No. |
53766-42-0 |
---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(9Z,12Z,15Z)-octadeca-9,12,15-trien-6-ynoic acid |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9- |
InChI Key |
UXMMIMGEKFYPFK-PDBXOOCHSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CC#CCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC#CCCCCC(=O)O |
Origin of Product |
United States |
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